N-(2-methylpropyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide
Description
N-(2-methylpropyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a 1,3-thiazol-4-yl core substituted with a [3-(trifluoromethyl)phenyl]amino group at position 2 and a 2-methylpropylacetamide moiety at position 2.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-10(2)8-20-14(23)7-13-9-24-15(22-13)21-12-5-3-4-11(6-12)16(17,18)19/h3-6,9-10H,7-8H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJGTTWFLWFYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylpropyl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₃H₁₇F₃N₂OS. Its structure includes a thiazole ring, a trifluoromethyl group, and an acetamide moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets. The thiazole ring is known for its role in enzyme inhibition, particularly in cancer therapy and antimicrobial activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds featuring thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound in focus may exhibit similar properties through mechanisms involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity in Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 10 | Apoptosis |
| Compound B | MCF-7 (Breast) | 15 | Cell Cycle Arrest |
| This compound | HeLa (Cervical) | TBD | TBD |
Enzyme Inhibition
Thiazole derivatives have also been reported to act as inhibitors of various enzymes, including kinases and phosphodiesterases. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Case Studies
- In Vitro Studies : A study conducted on a series of thiazole derivatives demonstrated that modifications at the nitrogen position significantly influenced their anticancer activity. The introduction of bulky groups like trifluoromethyl increased the potency against cancer cells.
- Animal Models : In vivo studies using murine models have shown that compounds similar to this compound can reduce tumor size significantly when administered at appropriate dosages.
Toxicity and Safety Profile
The safety profile of thiazole derivatives is crucial for their development as therapeutic agents. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity in vitro, further investigations are necessary to establish a comprehensive safety profile for this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its trifluoromethylphenyl-thiazole-acetamide framework. Key analogues include:
- Trifluoromethyl vs.
- Benzothiazole vs. Thiazole : Benzothiazole derivatives (e.g., ) exhibit fused aromatic systems, which may alter solubility and steric interactions compared to the simpler thiazole core in the target compound .
Physical and Spectral Properties
- Melting Points : Analogues with trifluoromethyl groups (e.g., , Compound 25: 217°C) exhibit higher melting points than nitro-substituted derivatives (e.g., : ~158–190°C), likely due to increased molecular symmetry and crystallinity .
- Elemental Analysis: reports C, H, N, S, and O percentages for thiazolidinone derivatives (e.g., Compound 25: C=44.21%, H=2.97%), providing a benchmark for verifying the target compound’s purity .
Pharmacological Implications
- Anti-inflammatory Potential: Thiazole derivatives with trifluoromethyl groups (e.g., ) show anti-inflammatory activity via COX-2 inhibition, suggesting a possible mechanism for the target compound .
- Anticancer Applications : highlights acetamide-thiazole hybrids as MEK/B-Raf inhibitors. The trifluoromethyl group in the target compound may enhance binding to kinase active sites, though direct evidence is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
